Moxonidine

Overview

Description

Moxonidine is a new-generation centrally acting antihypertensive drug. It is primarily used for the treatment of mild to moderate essential hypertension, especially in cases where other antihypertensive agents such as thiazides, beta-blockers, angiotensin-converting enzyme inhibitors, and calcium channel blockers are not appropriate or have failed to control blood pressure . This compound is known for its favorable effects on parameters of the insulin resistance syndrome, which appear to be independent of blood pressure reduction .

Mechanism of Action

Target of Action

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) and has minor activity at α2-adrenoceptors . These receptors are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .

Mode of Action

This compound interacts with its targets, primarily the I1-imidazoline receptors, causing a decrease in sympathetic nervous system activity . This interaction results in a decrease in blood pressure . This compound has an affinity for I1 that is 33 times greater than α2, compared to clonidine which is only four times greater .

Biochemical Pathways

This compound affects the nitric oxide (NO) pathway. It stimulates the production of NO by the inducible NO synthase (iNOS) in the rostral ventrolateral medulla (RVLM), which plays an important role in mediating the sympathetic inhibition of the centrally acting drug this compound . This compound also has effects on the uptake of oxidised low-density lipoprotein (LDL) and the expression of LDL receptors and the lipid efflux transporter ABCG1 .

Pharmacokinetics

This compound has a bioavailability of 88% and reaches maximum antihypertensive effect 3-4 hours after administration . It is mostly excreted unchanged in the urine . This compound undergoes minimal metabolism in the liver (10-20%), and its elimination half-life is approximately 2.2-2.8 hours .

Result of Action

This compound’s action results in a decrease in blood pressure . It increases the uptake of oxidised LDL by vascular smooth muscle cells (VSMCs) via activation of α2 adrenoceptors . This compound also inhibits mRNA expression of inflammatory genes and increases VSMC migration . Furthermore, it has been shown to improve insulin sensitivity .

Action Environment

Environmental factors such as temperature can influence the stability of this compound . .

Biochemical Analysis

Biochemical Properties

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This compound therefore interacts with these receptors, causing a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Cellular Effects

This compound has been shown to have beneficial effects on parameters of the insulin resistance syndrome, apparently independent of blood pressure reduction . It has also been found to produce small but statistically significant impairments of vigilance detection speed at certain time points .

Molecular Mechanism

This compound’s mechanism of action is primarily through its selective agonism at the imidazoline receptor subtype 1 (I1) . This leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure . Compared to older central-acting antihypertensives, this compound binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the maximal effects of this compound were reached within 30 minutes and then gradually returned to control levels after more than 60 minutes . The hypotensive and bradycardic effects of this compound were dose-dependently attenuated 20 minutes after injection .

Dosage Effects in Animal Models

In animal models, after 4 weeks, a sub-hypotensive dose of this compound (100 mg) reduced heart rate and improved global cardiac performance, reduced collagen deposition, regressed left ventricular hypertrophy, inhibited Akt and p38 MAPK phosphorylation, and attenuated circulating and cardiac cytokines .

Metabolic Pathways

This compound undergoes metabolism in the liver, with 10-20% of the drug being metabolized . The major metabolites include dehydrogenated this compound, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .

Transport and Distribution

This compound is well absorbed after oral administration . The major clearance pathway for this compound in humans is via renal elimination . This suggests that this compound is transported and distributed within the body primarily through the circulatory system.

Preparation Methods

Synthetic Routes and Reaction Conditions

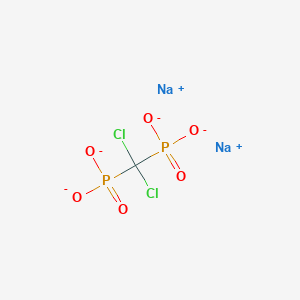

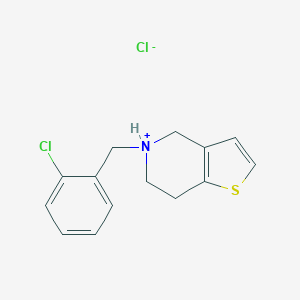

The synthesis of moxonidine involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with sodium methoxide in methanol under reflux conditions . The product is then crystallized from nitromethane to obtain this compound with a melting point of 217-219°C . The hydrochloride salt of this compound is obtained by crystallization, resulting in a product with a melting point of 189°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes the use of alkali metal carbonates such as potassium carbonate or sodium bicarbonate in methanolysis reactions . High-performance liquid chromatography (HPLC) is used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Moxonidine undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: Substitution reactions involving the chloro group in the pyrimidine ring can lead to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium methoxide and other nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .

Scientific Research Applications

Moxonidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

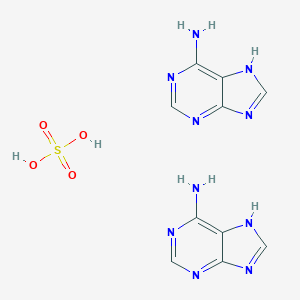

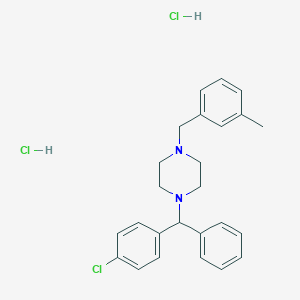

Clonidine: Like moxonidine, clonidine is a centrally acting antihypertensive agent.

Rilmenidine: Another imidazoline receptor agonist, rilmenidine, is used for the treatment of hypertension and has similar pharmacological properties to this compound.

Uniqueness

This compound’s uniqueness lies in its high selectivity for the imidazoline I1 receptor, which results in fewer side effects compared to other centrally acting antihypertensives like clonidine . Additionally, this compound’s beneficial effects on insulin resistance and glucose tolerance make it a valuable therapeutic agent for patients with metabolic syndrome .

Properties

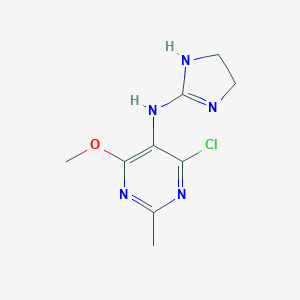

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNJAUFVNXKLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045170 | |

| Record name | Moxonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Moxonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors. | |

| Record name | Moxonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75438-57-2 | |

| Record name | Moxonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxonidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moxonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Moxonidine's primary mechanism of action in lowering blood pressure?

A1: this compound primarily acts by activating I1-imidazoline receptors (I1-receptors) in the rostroventrolateral medulla (RVLM), a brainstem region critical for regulating sympathetic nervous system activity. [, , , , , , ] This activation reduces sympathetic outflow, leading to vasodilation and a decrease in blood pressure. [, , , , , , , , ]

Q2: How does the interaction with I1-receptors in the RVLM translate to blood pressure reduction?

A3: Activation of I1-receptors in the RVLM by this compound leads to a decrease in sympathetic nervous system activity. [, , , , , , , ] This decrease in sympathetic outflow reduces the release of norepinephrine, a neurotransmitter that constricts blood vessels. [, , , , , , ] Consequently, blood vessels relax (vasodilation), decreasing peripheral vascular resistance and ultimately lowering blood pressure. [, , , ]

Q3: Is there evidence for this compound’s actions beyond the central nervous system?

A4: Yes, research suggests this compound might also exert direct effects on the kidneys, potentially contributing to its overall antihypertensive effect. [, ] Studies show that this compound can stimulate diuresis (increased urine production) and natriuresis (increased sodium excretion) when administered directly into the kidneys of rats. []

Q4: What is the role of atrial natriuretic peptide (ANP) in the effects of this compound?

A5: Research suggests that ANP, a cardiac hormone involved in blood pressure and fluid regulation, may contribute to this compound's renal and hypotensive effects. [, ] Studies demonstrate that this compound administration is associated with increased plasma ANP levels and elevated urinary cGMP excretion, a marker of ANP activity. [] Blocking I1-receptors with efaroxan was found to inhibit this compound-induced increases in both ANP and urinary cGMP, indicating a potential link between I1-receptor activation, ANP release, and this compound's effects. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The scientific papers provided focus primarily on the pharmacological and physiological effects of this compound rather than its detailed structural characterization. Information regarding its molecular formula, weight, and spectroscopic data would be found in chemical databases or the drug's specific chemical characterization literature.

Q6: Is there information available about this compound's material compatibility and stability under various conditions?

A6: The provided research papers primarily focus on the biological and pharmacological aspects of this compound. Information on its material compatibility and stability would be found in pharmaceutical development literature and would depend on the specific formulation and intended use of the drug.

Q7: Does this compound exhibit any catalytic properties?

A8: this compound is primarily classified as a pharmacological agent, specifically an I1-imidazoline receptor agonist and, to a lesser extent, an α2-AR agonist. [, , , , , , , , , , ] The research provided does not indicate any catalytic properties associated with this compound. Its primary mode of action involves binding to and modulating the activity of specific receptors involved in regulating blood pressure and sympathetic nervous system activity.

Q8: Have computational chemistry techniques been used to study this compound?

A8: The provided research focuses on in vivo and in vitro studies to investigate this compound's effects. While computational studies can provide valuable insights into drug-receptor interactions and optimize drug design, the provided papers do not detail any specific computational chemistry studies or QSAR models for this compound.

Q9: What is the stability of this compound under various conditions, and what formulation strategies are used?

A10: While the research indicates that this compound is primarily excreted unchanged, suggesting good metabolic stability, [] specific data on stability under different conditions and formulation strategies would be found in pharmaceutical development literature. This information is crucial for ensuring the drug's efficacy and shelf-life but is outside the scope of the provided research papers.

Q10: How is this compound absorbed and eliminated from the body?

A11: this compound is well-absorbed after oral administration, reaching peak plasma concentrations between 0.5 to 2 hours. [] It's primarily eliminated via renal excretion, with minimal metabolism. [] This characteristic necessitates dose adjustments for patients with renal impairment. [, ]

Q11: Does this compound's antihypertensive effect last longer than its plasma half-life?

A12: Yes, interestingly, this compound's antihypertensive effect appears to persist longer than its plasma half-life, which is approximately 2.5 hours. [, ] This observation suggests potential retention within the central nervous system, contributing to its sustained efficacy. [, ] This pharmacokinetic property allows for once-daily dosing, which is convenient for patients and may contribute to better adherence to treatment. [, , ]

Q12: Does this compound affect heart rate?

A13: One of the advantages of this compound is its minimal impact on heart rate. [, , ] While some studies note a transient decrease in heart rate, this effect is generally mild and often less pronounced than the reduction in blood pressure. [, ] This characteristic distinguishes this compound from some other antihypertensive medications that can cause significant bradycardia (slow heart rate). []

Q13: What animal models have been used to study the effects of this compound?

A14: Various animal models, particularly spontaneously hypertensive rats (SHRs), have been extensively used to investigate the antihypertensive and other potential therapeutic effects of this compound. [, , , , , ] SHRs provide a well-established model of essential hypertension, making them valuable for preclinical studies on antihypertensive drugs. [] Other models include renal hypertensive rats, fructose-fed rats (to study metabolic syndrome), and pregnant rats treated with L-NNA (to mimic preeclampsia). [, , , , ]

Q14: Has this compound demonstrated efficacy in clinical trials for hypertension?

A15: Yes, clinical trials have confirmed the efficacy of this compound in reducing blood pressure in patients with mild to moderate essential hypertension. [, , , , , ] Studies show it effectively lowers both systolic and diastolic blood pressure, comparable to other antihypertensive drug classes. [, , , , , ]

Q15: Is there information on this compound resistance mechanisms or cross-resistance with other antihypertensive classes?

A15: The provided research primarily focuses on establishing this compound's efficacy and safety profile. While long-term clinical use can sometimes reveal resistance mechanisms, the available papers do not provide specific information on this compound resistance or cross-resistance with other antihypertensive drug classes.

Q16: Are there any studies on targeted delivery of this compound or the use of biomarkers to predict its efficacy?

A16: The research predominantly focuses on understanding this compound's mechanism of action and systemic effects. Information on targeted delivery strategies or the use of biomarkers would be found in more recent and specialized research focusing on optimizing its therapeutic application.

Q17: What analytical techniques are used to quantify this compound in biological samples?

A18: The research mentions using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry for the identification and quantification of this compound and its metabolites in biological samples. [, ] This sensitive analytical technique is crucial for pharmacokinetic studies and investigating the drug's metabolism and disposition in preclinical models. [, ]

Q18: What is the environmental impact of this compound?

A18: The provided research primarily focuses on the therapeutic applications of this compound. Information on its environmental impact and degradation pathways would require further investigation and is not within the scope of these papers.

Q19: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?

A19: The provided research does not elaborate on specific drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound. Detailed investigations into these aspects are crucial for understanding potential drug interactions and optimizing its use in patients with complex medical histories or those taking multiple medications.

Q20: What are the potential benefits of this compound beyond blood pressure reduction?

A21: Research suggests that this compound may provide additional benefits beyond its antihypertensive effects. [, , , ] These potential benefits include:

- Improved insulin sensitivity: Studies in animal models of insulin resistance and metabolic syndrome indicate that this compound may improve insulin sensitivity and glucose metabolism. [, ]

- Reduction in cardiac hypertrophy: Chronic administration of this compound has been shown to reduce left ventricular hypertrophy (enlargement of the heart muscle), a common consequence of hypertension and a risk factor for heart failure. [, , ]

- Anti-arrhythmic effects: this compound has demonstrated anti-arrhythmic properties in some experimental settings, suggesting a potential role in treating certain types of irregular heartbeats. []

Q21: Is there a historical context for the development of this compound?

A23: this compound belongs to the second generation of centrally acting antihypertensive drugs. [, , ] The first generation, including drugs like clonidine, while effective, was often limited by side effects like sedation and dry mouth due to their less selective activation of α2-ARs. [, , , ] The discovery of I1-imidazoline receptors as a potential target for blood pressure regulation led to the development of more selective agents like this compound, aiming for improved efficacy and tolerability. [, , , ]

Q22: What are some future directions for research on this compound?

A22: Given its unique pharmacological profile and potential benefits beyond blood pressure reduction, further research on this compound is warranted. Areas of interest include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.